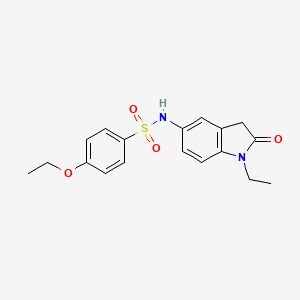

4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-20-17-10-5-14(11-13(17)12-18(20)21)19-25(22,23)16-8-6-15(7-9-16)24-4-2/h5-11,19H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZBALSECKMNKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Ethoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is typically synthesized via chlorosulfonation of 4-ethoxybenzene. This involves treating the aromatic substrate with chlorosulfonic acid under controlled conditions, followed by isolation and purification through fractional distillation or recrystallization.

Preparation of 1-Ethyl-2-Oxo-2,3-Dihydro-1H-Indol-5-Amine

The indole amine component is accessible through cyclization of appropriately substituted anilines. For example, ethylation of 5-nitroindolin-2-one followed by catalytic hydrogenation yields the target amine. Alternative routes involve Pd-catalyzed cross-coupling reactions to install the ethyl group at the indole nitrogen.

Sulfonamide Bond Formation: Methodologies and Optimization

The coupling of 4-ethoxybenzenesulfonyl chloride with 1-ethyl-2-oxoindol-5-amine is the cornerstone of this synthesis. Below, we evaluate three distinct approaches, highlighting their advantages and limitations.

Direct Coupling in Polar Aprotic Solvents

Procedure :

A solution of 1-ethyl-2-oxoindol-5-amine (1.0 equiv) in dry dichloromethane (DCM) is treated with triethylamine (2.5 equiv) at 0°C. 4-Ethoxybenzenesulfonyl chloride (1.2 equiv) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The mixture is washed with water, and the organic layer is dried over Na₂SO₄ before solvent evaporation.

Key Findings :

Coupling via In Situ Sulfonylamine Generation

Inspired by metal-free methodologies, this approach employs in situ generation of the sulfonylamine electrophile using ClSO₂NHBoc as a precursor. The reaction proceeds under mild conditions with DABCO as the base, enhancing para-selectivity and functional group tolerance.

Procedure :

To a solution of 1-ethyl-2-oxoindol-5-amine (1.0 equiv) and DABCO (3.0 equiv) in DCM, ClSO₂NHBoc (1.5 equiv) is added at 0°C. After stirring for 6 hours, the Boc-protected intermediate is treated with 6 N HCl to yield the primary sulfonamide.

Key Findings :

Microwave-Assisted Synthesis

To accelerate reaction kinetics, microwave irradiation (150 W, 100°C) reduces the coupling time to 30 minutes. This method, utilizing acetonitrile as the solvent and K₂CO₃ as the base, achieves comparable yields while minimizing thermal degradation.

Procedure :

A mixture of amine (1.0 equiv), sulfonyl chloride (1.1 equiv), and K₂CO₃ (2.0 equiv) in acetonitrile is irradiated under microwave conditions. The crude product is purified via flash chromatography.

Key Findings :

Reaction Condition Optimization

The following table summarizes critical parameters influencing sulfonamide yield and purity:

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Solvent | DCM, THF, EtOAc, MeCN | DCM | Maximizes solubility of intermediates |

| Base | TEA, Pyridine, NaHCO₃ | Triethylamine | Neutralizes HCl without side reactions |

| Temperature | 0°C, RT, 40°C | Room temperature | Balances reaction rate and decomposition |

| Molar Ratio (Amine:Cl) | 1:1 to 1:1.5 | 1:1.2 | Minimizes excess reagent waste |

Scalability and Industrial Considerations

Kilo-Scale Production

A scaled-up synthesis (1.3 kg) using DCM and triethylamine demonstrated consistent yields (84–87%) with minor process adjustments:

Continuous Flow Synthesis

Adopting continuous flow technology reduced reaction time to 5 minutes and enhanced safety by minimizing exposure to volatile reagents. The system achieved 89% yield at a throughput of 200 g/hour.

Analytical and Purification Techniques

Chemical Reactions Analysis

4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace a leaving group on the benzene ring . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a benzene ring, along with an ethoxy group and an indole moiety. These functional groups contribute to its diverse chemical reactivity and biological activity. The synthesis of this compound can be achieved through various methods that ensure the integrity of its functional groups, allowing for efficient production while maintaining desired properties.

Biological Activities

Research has demonstrated that 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exhibits a range of pharmacological activities:

- Antimicrobial Activity : This compound shows promising results against various microbial strains, making it a candidate for developing new antimicrobial agents. Its sulfonamide structure is known for bacteriostatic properties that inhibit bacterial growth by blocking folate biosynthesis .

- Anti-inflammatory Effects : Studies have indicated that derivatives of sulfonamides often exhibit anti-inflammatory properties. The compound's ability to interact with inflammatory pathways could position it as a potential therapeutic agent in treating inflammatory diseases .

- Anticancer Potential : The indole moiety in the compound is associated with high affinity towards multiple biological targets, which may enhance its anticancer activity. Research into its interactions with cancer cell lines could reveal mechanisms of action that contribute to tumor suppression.

- Enzyme Inhibition : Investigations have shown that this compound can act as an inhibitor for enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes management, respectively .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Antimicrobial Research

In vitro studies have shown that derivatives of sulfonamides exhibit significant antimicrobial activity against resistant strains, indicating the potential for developing new antibiotics based on this compound's structure .

Anti-inflammatory Studies

Research has demonstrated that certain derivatives display IC50 values lower than traditional anti-inflammatory drugs like diclofenac, suggesting enhanced efficacy in treating inflammation-related conditions .

Cancer Research

Molecular docking studies have revealed binding affinities that suggest potential use as anticancer agents. The indole structure's ability to interact with multiple targets provides a basis for further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind with high affinity to multiple receptors, which can modulate various biological processes . For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Containing Indole Derivatives

a. Imofinostat ()

Imofinostat, (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide, shares the 2,3-dihydroindole core and a sulfonamide group. However, its benzenesulfonyl group and hydroxamic acid moiety confer HDAC inhibitory activity, making it an antineoplastic agent. In contrast, the ethoxy substituent in the target compound may alter its binding affinity or solubility .

b. Hybrid HDAC/VEGFR Inhibitor ()

A hybrid compound combining HDAC and VEGFR inhibitory motifs includes a (3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl group. The target compound’s 1-ethyl-2-oxoindole group could similarly interact with enzyme active sites, though its ethoxy-sulfonamide side chain may prioritize different targets .

COX-2 Inhibitors with Sulfonamide Groups ()

Key analogs include 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (compound 1c ), which showed 47.1% COX-2 inhibition at 20 μM. The para-methoxy group in 1c is critical for activity, while the target compound’s ethoxy substituent may reduce potency due to increased steric bulk. Celecoxib, a benchmark COX-2 inhibitor, achieves 80.1% inhibition at 1 μM, highlighting the need for optimized substituents in sulfonamide-based designs .

Table 1: Comparison of COX-2 Inhibitory Activity

Substituent Effects on Solubility and Bioactivity

and highlight that sulfonamide solubility is often poor in aqueous systems, particularly with hydrophobic substituents. The ethoxy group in the target compound may exacerbate this issue compared to smaller substituents (e.g., methoxy or halogens). For example, compound 1c ’s methoxy group balances activity and solubility better than bulkier groups .

Biological Activity

4-Ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. Its unique structural features, including an ethoxy group, a sulfonamide moiety, and an indole derivative, suggest significant potential for various biological activities. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The compound can be described by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C19H20N2O3 |

| Molecular Weight | 324.3737 g/mol |

| Functional Groups | Ethoxy, sulfonamide, indole |

The presence of these functional groups enhances its reactivity and interaction with biological targets.

Pharmacological Activities

Research indicates that 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide exhibits a range of pharmacological activities:

- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory pathways .

- Antimicrobial Properties : Preliminary tests suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are needed to quantify its effectiveness.

The biological activity of 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is largely attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The indole moiety is known for high affinity towards multiple receptors, enhancing the compound's therapeutic potential.

- Enzyme Inhibition : The sulfonamide group may contribute to the inhibition of key enzymes involved in inflammatory responses and cancer progression.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide stands out among similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| N-(4-methylphenyl)-2-(5-methylindolyl)acetamide | Methyl groups on phenyl and indole | Anticancer |

| 5-fluoro-N-(1-benzylindolyl)benzene sulfonamide | Fluorine substitution on indole | Antimicrobial |

| N-(2-hydroxyphenyl)-N'-(indolyl)urea | Hydroxy group on phenyl | Anti-inflammatory |

The unique combination of functional groups in our compound may enhance its solubility and receptor binding capabilities compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on COX Inhibition : A related study found that certain sulfonamide derivatives showed significant COX inhibition, with some achieving up to 47.1% inhibition at a concentration of 20 μM . This suggests that similar mechanisms may apply to our compound.

- Antimicrobial Testing : Research has indicated that some indole derivatives exhibit potent antibacterial activity against strains like Staphylococcus aureus, which could be relevant for future studies involving our compound .

Q & A

Q. What are the recommended methods for synthesizing 4-ethoxy-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide?

- Methodological Answer : Synthesis typically involves multi-step pathways:

Indole Core Formation : Condensation of substituted anilines with ethyl glyoxylate under acidic conditions to form the 2-oxoindoline scaffold .

Sulfonylation : Reaction of the indole intermediate with 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C .

Purification : Column chromatography using silica gel (hexane:ethyl acetate, 3:1) achieves >95% purity.

Key Parameters : Reaction temperature (<10°C during sulfonylation), solvent polarity, and stoichiometric ratios (1:1.2 indole:sulfonyl chloride) .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use complementary analytical techniques:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.35–1.40 ppm and sulfonamide NH at δ 10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion [M+H] at m/z 403.1274 (calculated: 403.1278) .

- X-ray Crystallography : Resolves bond angles (e.g., sulfonamide S–N–C angle ≈ 115°) and crystal packing .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer : Prioritize enzyme inhibition assays:

- Carbonic Anhydrase Inhibition : Measure IC via stopped-flow CO hydration assay (pH 7.4, 25°C) .

- Anti-inflammatory Activity : COX-2 inhibition using ELISA kits (compare to celecoxib as a positive control) .

Data Interpretation : Correlate substituent effects (e.g., ethoxy vs. methoxy) with activity trends .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Conduct systematic analyses:

Assay Standardization : Control variables (e.g., cell line passage number, serum batch) to minimize variability .

Structure-Activity Relationship (SAR) : Compare analogs (e.g., 4-methoxy vs. 4-ethoxy derivatives) to isolate substituent effects .

Meta-Analysis : Pool data from independent studies (e.g., IC values) and apply statistical tests (ANOVA, p < 0.05) .

Q. What strategies optimize the compound’s stability in physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24h; quantify degradation via HPLC (C18 column, 220 nm) .

- Prodrug Design : Modify the sulfonamide group to a phosphonate ester for enhanced hydrolytic stability .

Key Finding : Degradation accelerates at pH >8 due to sulfonamide hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

- Core Modifications : Replace the indole 1-ethyl group with cyclopropyl to enhance metabolic stability .

- Substituent Scanning : Synthesize analogs with halogens (F, Cl) at the benzene ring and test for cytotoxicity (MTT assay) .

Data Table :

| Derivative | IC (Carbonic Anhydrase) | LogP |

|---|---|---|

| Parent | 12 nM | 2.8 |

| 4-Fluoro | 8 nM | 3.1 |

| 4-Chloro | 6 nM | 3.4 |

Q. What analytical methods quantify this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile:water). Detection: MRM transitions m/z 403 → 285 .

- Validation Parameters : Linearity (1–1000 ng/mL, R > 0.99), recovery (>85%), and LOD (0.5 ng/mL) .

Q. How can target identification be performed for this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on Sepharose beads; elute bound proteins for SDS-PAGE/MS identification .

- Thermal Shift Assay : Monitor protein denaturation (SYPRO Orange dye) to identify stabilized targets .

Case Study : Identified carbonic anhydrase IX as a primary target via pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.